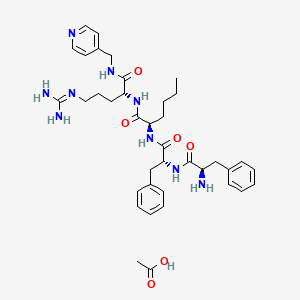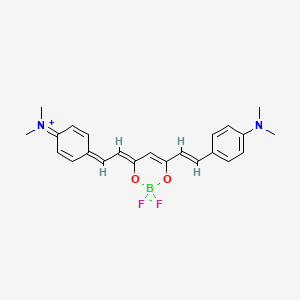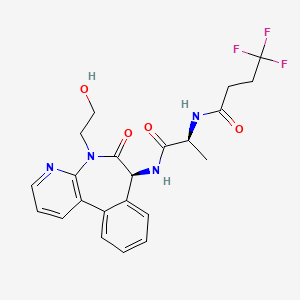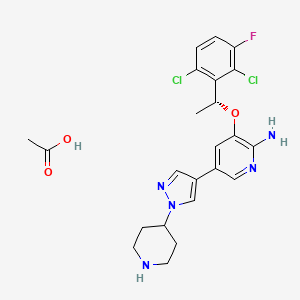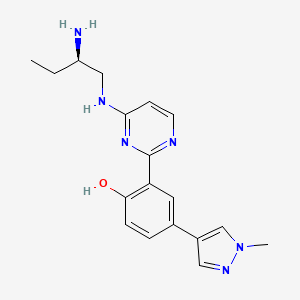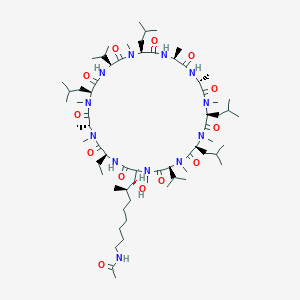
Cyanine7 hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine7 hydrazide is a derivative of Cyanine7, a near-infrared (NIR) fluorescent dye . It’s an analog of Cy7® . This variety of heptamethine fluorophore contains a six-membered ring that rigidizes the polymethine chain, which allows to increase quantum yield by 20% compared to the parent structure . Cyanine7 hydrazide reacts with carbonyl groups , and is widely used for labeling peptides, proteins, and oligos etc .
Synthesis Analysis
While specific synthesis methods for Cyanine7 hydrazide were not found in the search results, it’s known that hydrazide reacts quickly and smoothly with aldehydes and ketones yielding stable hydrazone products .Molecular Structure Analysis
Cyanine7 hydrazide has a unique structure that includes a six-membered ring which rigidizes the polymethine chain . This structure modification allows to increase the quantum yield by 20% compared to the parent structure .Chemical Reactions Analysis
Cyanine7 hydrazide reacts quickly and smoothly with aldehydes and ketones, yielding stable hydrazone products . This reaction is also good for the labeling of glycoproteins after periodate oxidation .Physical And Chemical Properties Analysis
Cyanine7 hydrazide appears as a dark green solid . It has a molecular weight of 924.92 and is soluble in DMSO . The excitation wavelength is 756 nm and the emission wavelength is 779 nm .Aplicaciones Científicas De Investigación
Fluorescent Labeling in Chromatography
- Application : Cyanine fluorophores with hydrazide functionality are used as labeling reagents for aldehydes in liquid chromatography. This enables the use of visible diode laser-induced fluorescence detection in conventional-size liquid chromatography (Nuijens et al., 1995).
Near-Infrared Fluorescent Probes
- Application : Cyanine dye derivatives, designed as ratiometric near-infrared fluorescent probes, can selectively react with significant changes in their fluorescent excitation/emission profiles. This enables their use in detecting analytes in water samples, living cells, and even visualization in living mice (Hu et al., 2013).
Functional Group Determination in Polymers
- Application : Cyanine-based near-infrared fluorescent probes have been employed to determine functional groups in polymeric materials. They are particularly advantageous for polymers that are autofluorescent, strongly colored, or in strongly scattering polymer emulsions (Hofstraat et al., 1997).
Synthetic Sensing Systems in Membranes
- Application : Cyanine hydrazides are utilized in synthetic sensing systems acting as transporters in lipid bilayer membranes. They react with hydrophobic analytes to produce amphiphiles, which can activate transporters in fluorogenic vesicles (Takeuchi et al., 2011).
Constitutional Dynamic Hydrogels
- Application : In the field of supramolecular chemistry, cyanine hydrazides contribute to the formation of dynamic hydrogels based on guanine-quartet formation. These hydrogels can preferentially form certain acylhydrazone derivatives, demonstrating gelation-driven self-organization and component selection (Sreenivasachary & Lehn, 2005).
Chemosensors Based on Cyanine Platforms
- Application : Cyanine platforms, including cyanine hydrazides, are significant in developing chemosensors due to their excellent photophysical properties, biocompatibility, and low toxicity. They have seen extensive application as bioimaging agents and in improving detection performance (Sun et al., 2016).
Protein Chemical Synthesis
- Application : Cyanine hydrazides have been leveraged in protein chemical synthesis, where they function as intermediates for various synthesis and modification purposes, enhancing the efficiency and scope of native chemical ligation (Huang et al., 2016).
Molecular Dynamics in Hydrometallurgy
- Application : In hydrometallurgy, cyanine hydrazides are part of molecular dynamics simulations to evaluate metal-cyanide anions in aqueous solutions, aiding in understanding the characteristics of various metal-cyanide complexes (Yin et al., 2011).
Cyanide Detection in Aqueous Medium
- Application : Cyanine-based chemosensors have been designed for selective and sensitive detection of cyanide anion in aqueous mediums, enhancing the efficiency of detecting extremely toxic substances (Bouhadir et al., 2021).
Safety And Hazards
Propiedades
Número CAS |
2183440-61-9 |
|---|---|
Nombre del producto |
Cyanine7 hydrazide |
Fórmula molecular |
C37H48Cl2N4O |
Peso molecular |
635.72 |
Nombre IUPAC |
N/A |
SMILES |
CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(N[NH3+])=O)C5=CC=CC=C51.[2Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cyanine7 hydrazide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)
